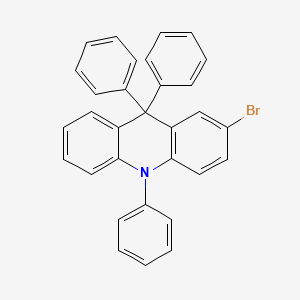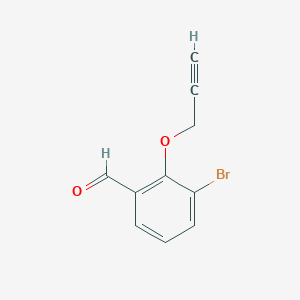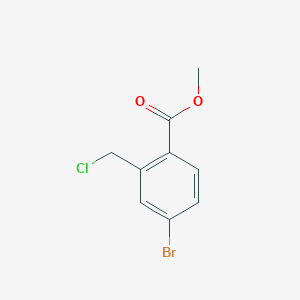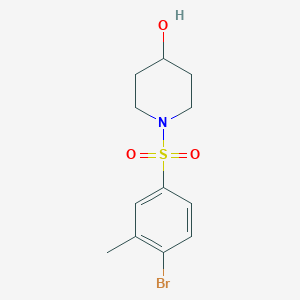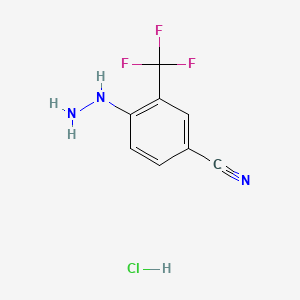
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H7ClF3N3 and a molecular weight of 237.61 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
The synthesis of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves multiple steps:
Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to produce 4-trifluoromethyl toluene.
Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Final Step: The 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The major products depend on the type of reaction and conditions used, ranging from oxides, amines, to substituted derivatives
Scientific Research Applications
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds such as:
4-(Trifluoromethyl)phenylhydrazine: This compound shares a similar structure but lacks the cyano group, which may affect its reactivity and applications.
1-(4-Cyano-2-(trifluoromethyl)phenyl)hydrazine: This compound is similar but without the hydrochloride salt form, which may influence its solubility and stability.
Properties
Molecular Formula |
C8H7ClF3N3 |
|---|---|
Molecular Weight |
237.61 g/mol |
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13;/h1-3,14H,13H2;1H |
InChI Key |
XNTZOGNFIKENED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



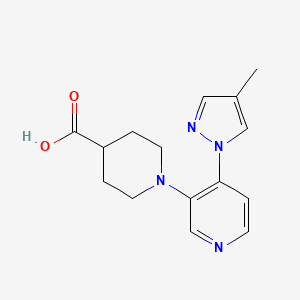

![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
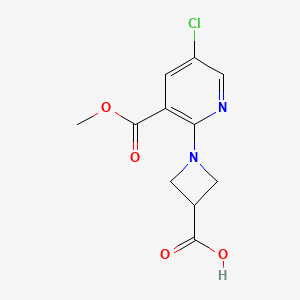
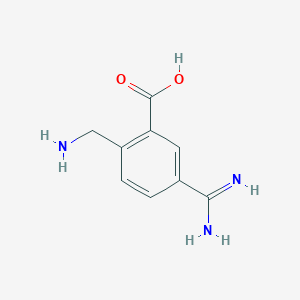
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)
